molecular formula C13H11NO8-2 B13961322 3-(2-Acetyloxy-4-nitrophenyl)pentanedioate

3-(2-Acetyloxy-4-nitrophenyl)pentanedioate

Cat. No.: B13961322
M. Wt: 309.23 g/mol
InChI Key: YPIWQJJRMHTJHX-UHFFFAOYSA-L
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Description

3-(2-Acetyloxy-4-nitrophenyl)pentanedioate is an organic compound characterized by the presence of an acetyloxy group, a nitro group, and a pentanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Acetyloxy-4-nitrophenyl)pentanedioate typically involves the esterification of 2-acetyloxy-4-nitrobenzoic acid with pentanedioic acid. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Acetyloxy-4-nitrophenyl)pentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Hydrazine, iron, and hydrochloric acid are frequently used.

    Substitution: Nucleophiles such as amines and thiols are used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2-Acetyloxy-4-nitrophenyl)pentanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Acetyloxy-4-nitrophenyl)pentanedioate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetyloxy group may also play a role in modulating the compound’s activity by influencing its solubility and cellular uptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Acetyloxy-4-nitrophenyl)pentanedioate is unique due to the combination of its functional groups and the pentanedioate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C13H11NO8-2

Molecular Weight

309.23 g/mol

IUPAC Name

3-(2-acetyloxy-4-nitrophenyl)pentanedioate

InChI

InChI=1S/C13H13NO8/c1-7(15)22-11-6-9(14(20)21)2-3-10(11)8(4-12(16)17)5-13(18)19/h2-3,6,8H,4-5H2,1H3,(H,16,17)(H,18,19)/p-2

InChI Key

YPIWQJJRMHTJHX-UHFFFAOYSA-L

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)[N+](=O)[O-])C(CC(=O)[O-])CC(=O)[O-]

Origin of Product

United States

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